molecular formula C20H16N2O5 B11108351 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11108351
M. Wt: 364.4 g/mol
InChI Key: IAQPIFFLKUNVEF-FYJGNVAPSA-N
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Description

3-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a phenyl group, and a furoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2-hydroxy-2-phenylacetyl hydrazine with an aldehyde or ketone to form the hydrazone.

    Esterification: The hydrazone intermediate is then reacted with furoic acid or its derivatives under acidic or basic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furoate moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it back to the corresponding hydrazine and carbonyl compounds.

    Substitution: The phenyl and furoate groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Carboxylic acids, quinones, and other oxidized derivatives.

    Reduction Products: Hydrazines and alcohols.

    Substitution Products: Various substituted phenyl and furoate derivatives.

Scientific Research Applications

3-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-THIOPHENE: Similar structure but with a thiophene ring instead of a furoate.

    3-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-BENZOATE: Similar structure but with a benzoate ester instead of a furoate.

Uniqueness

The presence of the furoate ester in 3-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H16N2O5/c23-18(15-7-2-1-3-8-15)19(24)22-21-13-14-6-4-9-16(12-14)27-20(25)17-10-5-11-26-17/h1-13,18,23H,(H,22,24)/b21-13+

InChI Key

IAQPIFFLKUNVEF-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CO3)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3)O

Origin of Product

United States

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